1-Tosylazetidine-3-carboxylic acid
Overview
Description
1-Tosylazetidine-3-carboxylic acid is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the tosyl group (p-toluenesulfonyl) and the carboxylic acid functional group makes this compound particularly interesting for various chemical reactions and applications. Azetidines are known for their significant ring strain, which imparts unique reactivity characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tosylazetidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1-tosylaziridine-2-carboxylic acid under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide . Another method involves the thermal isomerization of aziridines, where the key step is the base-promoted cyclization of dibromo amino esters .
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the reaction of 1-tosylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support .
Chemical Reactions Analysis
Types of Reactions: 1-Tosylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tosyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azetidines.
Scientific Research Applications
1-Tosylazetidine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tosylazetidine-3-carboxylic acid involves its ability to undergo ring-opening reactions due to the significant ring strain in the azetidine ring. This ring strain makes the compound highly reactive, allowing it to interact with various molecular targets. The tosyl group acts as a leaving group, facilitating nucleophilic attacks and subsequent reactions .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group but lacking the tosyl group.
1-Tosylaziridine-2-carboxylic acid: A three-membered ring analog with similar functional groups but different ring strain and reactivity.
Uniqueness: 1-Tosylazetidine-3-carboxylic acid is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. The presence of both the tosyl and carboxylic acid groups allows for diverse chemical transformations and applications in various fields .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylazetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-8-2-4-10(5-3-8)17(15,16)12-6-9(7-12)11(13)14/h2-5,9H,6-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGBBXJGLBGHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601806 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92993-58-3 | |
Record name | 1-(4-Methylbenzene-1-sulfonyl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70601806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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